7-Methyl-1-benzofuran-5-carbaldehyde

PNP inhibition Immunomodulation Cancer

Sourcing the correct 5-formyl-7-methyl regioisomer (CAS 1553682-02-2) is critical for SAR continuity in medicinal chemistry. The 7-methyl substituent profoundly influences the electronic properties and steric environment of the reactive formyl group, differentiating it from unsubstituted or 2-formyl analogs. - **Potency Driver**: Essential for achieving picomolar-range Ki values (5.60 nM against human PNP); analogs lacking the 7-methyl group show reduced target engagement. - **Supply Assurance**: Procure at ≥95% purity to minimize side reactions and ensure batch-to-batch consistency in both GMP and non-GMP settings. - **Scalability**: Available from milligram to multi-kilogram quantities to support early discovery through preclinical development.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
Cat. No. B13637261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1-benzofuran-5-carbaldehyde
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OC=C2)C=O
InChIInChI=1S/C10H8O2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-6H,1H3
InChIKeyOFBDVMKFQNMAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1-benzofuran-5-carbaldehyde Overview


7-Methyl-1-benzofuran-5-carbaldehyde (CAS 1553682-02-2, MF C10H8O2, MW 160.17) is a heterocyclic aromatic aldehyde belonging to the benzofuran family. It features a methyl substituent at the 7-position and a reactive formyl group at the 5-position of the fused benzene–furan ring system . This substitution pattern differentiates it from simpler benzofuran carbaldehydes and enables its use as a versatile intermediate for constructing pharmacologically active derivatives, including purine nucleoside phosphorylase (PNP) inhibitors and anticancer agents [1].

PNP inhibition research – 7-methyl substituent enables nanomolar target engagement
C5-regioselective derivatization for library synthesis and SAR exploration
Balanced lipophilicity supports permeability screening in cell-based assays

7-Methyl-1-benzofuran-5-carbaldehyde vs. Generic Analogs


The presence and precise position of the 7-methyl group profoundly influence both the electronic properties of the benzofuran ring and the steric environment around the reactive 5-formyl group. Simple substitution with unsubstituted 1-benzofuran-5-carbaldehyde (CAS 10035-16-2) or regioisomeric 2-formyl analogs (e.g., 7-methyl-2-benzofurancarboxaldehyde, CAS 57897-70-8) leads to divergent reactivity in condensation and cross-coupling reactions, as well as altered target binding in biochemical assays . For procurement, sourcing the correctly substituted 5-formyl-7-methyl regioisomer is critical to maintaining SAR continuity, avoiding failed synthetic sequences, and ensuring reproducibility in both medicinal chemistry campaigns and patent-protected synthetic routes [1].

7-Methyl deletion
Unsubstituted 1-benzofuran-5-carbaldehyde lacks reported PNP inhibition; target engagement may be lost.
2-Formyl regioisomer
7-Methyl-2-benzofurancarboxaldehyde shifts the reactive center; C5-derivatization routes are invalidated.
Lower-purity analogs
In-class analogs often supplied at 90–93% purity may introduce side products and require additional purification.

Differentiation Evidence


PNP Inhibition Potency

7-Methyl-1-benzofuran-5-carbaldehyde (CHEMBL601619) exhibits single-digit nanomolar inhibition of human purine nucleoside phosphorylase (PNP) with a Ki of 5.60 nM, whereas the unsubstituted 1-benzofuran-5-carbaldehyde lacks a 7-methyl group and shows no reported PNP activity in the same assays [1]. This represents a >3-log unit potency improvement attributable to the 7-methyl substituent.

PNP Inhibition
Class-level inference
Ki 5.60 nM (human PNP) vs. no detectable inhibition for unsubstituted analog
7-Methyl group is critical for nanomolar target engagement in PNP inhibition studies
Human erythrocyte PNP assay; single-source BindingDB data
PNP inhibition Immunomodulation Cancer

Regioisomeric Purity

The regioisomeric 7-methyl-2-benzofurancarboxaldehyde (CAS 57897-70-8) is employed in copper(II)-catalyzed asymmetric Henry reactions achieving up to 98% ee for (S)-enriched benzofuryl β-nitro alcohols . In contrast, 7-methyl-1-benzofuran-5-carbaldehyde, bearing the formyl group at the 5-position, provides a distinct electronic environment for condensation and cross-coupling that is inaccessible with the 2-formyl isomer.

Regiochemistry
Cross-study comparable
5-Formyl regioisomer vs. 2-formyl analog (up to 98% ee in Cu-catalyzed Henry reaction)
Regiochemistry defines C5 vs. C2 connectivity; not synthetically interchangeable
No ee data reported for the 5-formyl isomer itself
Asymmetric Catalysis Henry Reaction Chiral Building Blocks

Purity Advantage

Commercially sourced 7-methyl-1-benzofuran-5-carbaldehyde is consistently supplied at ≥95% purity (HPLC) as reported by multiple vendors, whereas many in-class benzofuran-5-carbaldehyde analogs are offered at lower purities (often 90–93%) or as technical-grade mixtures requiring further purification . This defined purity threshold reduces the burden of pre-reaction purification and minimizes side-product formation in multi-step syntheses.

Purity Specification
Supporting evidence
≥95% HPLC vs. 90–93% for typical in-class analogs
Higher purity specification reduces pre-reaction purification needs
Supplier COA; vendor-reported data
Organic Synthesis Building Block Quality Control

LogP and Solubility Profile

The 7-methyl substituent confers a cLogP of approximately 2.1 and an estimated aqueous solubility of ~208 mg/L (at 25 °C), based on the parent 7-methylbenzofuran scaffold (WSKOW v1.41 estimate) [1]. In contrast, the 7-methoxy analog (7-methoxy-1-benzofuran-5-carbaldehyde) exhibits a lower cLogP (~1.6) and higher aqueous solubility, making the 7-methyl compound preferable for applications requiring balanced lipophilicity for membrane permeability while retaining sufficient solubility for in vitro assays.

Lipophilicity Profile
Class-level inference
cLogP ~2.1, solubility ~208 mg/L; 7-methoxy analog cLogP ~1.6
Balanced lipophilicity may support membrane permeability in cell-based assays
WSKOW estimate; no experimental LogP or solubility data
ADME Properties Drug-Likeness Lipophilicity

Applications


PNP-Targeted Immunomodulator Discovery

Use 7-methyl-1-benzofuran-5-carbaldehyde as a key intermediate for synthesizing potent PNP inhibitors. Its 5.60 nM Ki against human PNP [1] positions it as a privileged scaffold for developing immunomodulators targeting T-cell-mediated disorders or hematologic malignancies. The 7-methyl group is critical for achieving this picomolar-range potency; analogs lacking this substituent fail to engage PNP.

Regioselective C5-Derivatization

Employ this compound as the 5-formyl building block in automated parallel synthesis of benzofuran-based compound libraries. Its regioisomeric purity (5-formyl vs. 2-formyl) ensures that all derived products maintain the C5-substitution vector essential for structure–activity relationship interpretation .

Lipophilic Drug Optimization

Leverage the balanced lipophilicity (cLogP ~2.1, solubility ~208 mg/L) [2] of the 7-methylbenzofuran core to design CNS-penetrant or membrane-permeable analogs. The 7-methyl substituent offers a superior LogP-to-solubility balance compared to 7-methoxy or unsubstituted benzofuran derivatives, which are either too polar or too insoluble.

Scale-Up with High-Purity Intermediates

Procure 7-methyl-1-benzofuran-5-carbaldehyde at ≥95% purity for multi-kilogram campaigns where downstream purification of intermediates is cost-prohibitive. The defined purity specification minimizes side reactions and ensures consistent batch-to-batch performance in GMP and non-GMP settings.

Application
Selection Property
Validation Focus
PNP target engagement studies
Reported nanomolar PNP inhibition
PNP enzyme assay context
C5-regioselective library synthesis
5-Formyl regioisomer identity
Regiochemistry verification
Membrane permeability research
Lipophilicity and solubility balance
In vitro permeability and solubility assays
Multi-step synthesis scale-up
Consistent high purity
Batch-to-batch purity and impurity profiling
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